molecular formula C17H16ClNO4 B6663172 1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid

1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663172
M. Wt: 333.8 g/mol
InChI Key: IYLUPEISXNIWSK-UHFFFAOYSA-N
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Description

1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloronaphthalene moiety, an oxyacetyl group, and a cyclobutane carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the chloronaphthalene derivative. The chloronaphthalene is reacted with an appropriate acetylating agent to introduce the oxyacetyl group. This intermediate is then coupled with cyclobutane-1-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include acetyl chloride, cyclobutane-1-carboxylic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloronaphthalene moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalen-1-ol: Shares the chloronaphthalene moiety but lacks the oxyacetyl and cyclobutane carboxylic acid groups.

    Cyclobutane-1-carboxylic acid: Contains the cyclobutane carboxylic acid group but lacks the chloronaphthalene and oxyacetyl groups.

Uniqueness

1-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

1-[[2-(4-chloronaphthalen-1-yl)oxyacetyl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-6-7-14(12-5-2-1-4-11(12)13)23-10-15(20)19-17(16(21)22)8-3-9-17/h1-2,4-7H,3,8-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLUPEISXNIWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)COC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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